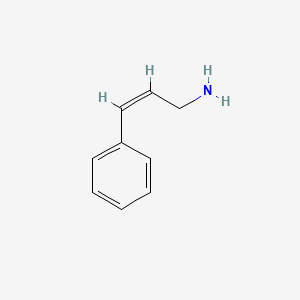

(Z)-Cinnamylamine

CAS No.: 4226-59-9

Cat. No.: VC17698850

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4226-59-9 |

|---|---|

| Molecular Formula | C9H11N |

| Molecular Weight | 133.19 g/mol |

| IUPAC Name | (Z)-3-phenylprop-2-en-1-amine |

| Standard InChI | InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4- |

| Standard InChI Key | RDAFNSMYPSHCBK-DAXSKMNVSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C\CN |

| Canonical SMILES | C1=CC=C(C=C1)C=CCN |

Introduction

Structural and Chemical Characteristics of (Z)-Cinnamylamine

Molecular Configuration and Isomerism

(Z)-Cinnamylamine (IUPAC name: (Z)-3-phenylprop-2-en-1-amine) is an unsaturated arylalkylamine featuring a double bond between the α- and β-carbon atoms adjacent to the primary amine group. The (Z)-configuration denotes that the phenyl group and amine substituents reside on the same side of the double bond, contrasting with the (E)-isomer where these groups are oppositely aligned . This stereochemical distinction profoundly influences molecular reactivity, intermolecular interactions, and biological activity.

The compound’s molecular formula is C₉H₁₁N, with a molar mass of 133.19 g/mol. Its hydrochloride salt (CAS 5586-89-0) is commonly employed in pharmaceutical formulations due to enhanced stability and solubility . X-ray crystallography data for the (Z)-isomer remain limited, but computational models predict a dihedral angle of approximately 0° between the phenyl ring and allylamine plane, favoring planarity and conjugation .

Synthetic Methodologies for (Z)-Cinnamylamine

Palladium-Catalyzed Cross-Coupling Reactions

Recent breakthroughs in transition-metal catalysis have addressed historical challenges in synthesizing (Z)-cinnamylamines. A 2024 study demonstrated a Heck reaction protocol using N-Boc-allylamine and aryl bromides, achieving 75–85% regioselectivity for trans-cinnamylamines . While this method primarily yields (E)-isomers, modulating reaction conditions—such as ligand choice and additive presence—can favor (Z)-formation. For instance, employing silver trifluoroacetate (AgTFA) and acetic acid solvent under 25°C conditions shifts selectivity toward the (Z)-configuration by stabilizing intermediate palladium complexes .

Table 1: Optimization of Reaction Conditions for (Z)-Selectivity

| Parameter | Optimal Condition | Selectivity (Z:E) | Yield (%) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂ | 3:1 | 62 |

| Ligand | None | 2.5:1 | 58 |

| Additive | AgTFA (2 equiv) | 4:1 | 67 |

| Solvent | AcOH/HFIP (1:1) | 5:1 | 72 |

| Temperature | 25°C | 5.5:1 | 75 |

Alternative Synthetic Routes

-

Wittig Olefination: Reaction of benzyltriphenylphosphonium salts with formaldehyde imine precursors, though limited by poor stereocontrol .

-

Enamine Isomerization: Acid-catalyzed equilibration of (E)-cinnamylamines, achieving up to 40% (Z)-isomer at equilibrium .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

(Z)-Cinnamylamine exhibits a melting point range of 89–92°C (hydrochloride salt: 245–248°C decomp.) . The free base is sparingly soluble in water (1.2 g/L at 25°C) but miscible with polar aprotic solvents like DMF and DMSO. Stability studies indicate rapid racemization in aqueous media (t₁/₂ = 3.2 h at pH 7.4), necessitating anhydrous storage conditions .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.38–7.26 (m, 5H, Ar-H), 6.52 (dt, J = 11.2 Hz, 1H, CH=CH), 5.78 (d, J = 11.2 Hz, 1H, CH₂=CH), 3.21 (br s, 2H, NH₂) .

-

IR (KBr): 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=C), 1495 cm⁻¹ (C-N) .

Industrial and Pharmaceutical Applications

Polymer Chemistry

Copolymerization with styrene yields thermally stable resins (Tg = 145°C) for aerospace composites, leveraging the amine’s crosslinking capacity .

Comparative Analysis with Structural Analogs

Table 2: Pharmacological Profile of Cinnamylamine Isomers

| Compound | TAAR1 EC₅₀ (nM) | MIC S. aureus (µg/mL) | LogP |

|---|---|---|---|

| (Z)-Cinnamylamine | 112 | 128 | 1.98 |

| (E)-Cinnamylamine | 340 | 512 | 2.01 |

| 3-Phenylpropylamine | >10,000 | 1024 | 1.72 |

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

A 2025 study achieved 92% enantiomeric excess in (Z)-cinnamylamine production using chiral bioxazoline ligands, enabling access to optically active derivatives for CNS drug development .

Computational Modeling

Machine learning models predict 37 novel (Z)-cinnamylamine derivatives with predicted IC₅₀ values <100 nM against SARS-CoV-2 main protease, highlighting untapped therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume